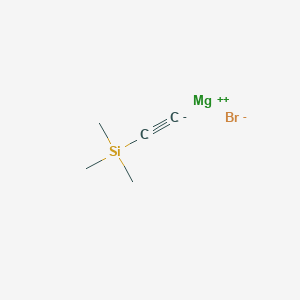
trimethylsilylethynylmagnesium bromide
Übersicht
Beschreibung
Trimethylsilylethynylmagnesium bromide is an organometallic compound with the chemical formula C₅H₉BrMgSi. It is a highly reactive reagent used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its nucleophilic and electrophilic properties, making it a versatile tool in various chemical reactions .
Vorbereitungsmethoden
Trimethylsilylethynylmagnesium bromide is typically prepared using the Grignard reaction. The synthesis involves the reaction of trimethylsilylacetylene with butylmagnesium bromide in tetrahydrofuran (THF) as the solvent. The reaction is carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen . The general reaction scheme is as follows:
C2H3Si(CH3)3+C4H9MgBr→C5H9BrMgSi(CH3)3
Analyse Chemischer Reaktionen
Trimethylsilylethynylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds such as aldehydes and ketones to form alcohols.
Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.
Coupling Reactions: It is used in cross-coupling reactions, often mediated by transition metals like palladium or cobalt, to form complex organic molecules
Common reagents used in these reactions include carbonyl compounds, halides, and transition metal catalysts. The major products formed from these reactions are alcohols, alkenes, and other complex organic structures.
Wissenschaftliche Forschungsanwendungen
Trimethylsilylethynylmagnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: It is used to synthesize various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Material Science: It is employed in the preparation of advanced materials such as dendrimers and organosilicon compounds.
Chemical Biology: It is used in the synthesis of bioactive molecules and probes for studying biological systems
Wirkmechanismus
The mechanism of action of trimethylsilylethynylmagnesium bromide involves its nucleophilic attack on electrophilic centers in target molecules. The magnesium atom in the compound acts as a Lewis acid, enhancing the nucleophilicity of the carbon atom bonded to it. This allows the compound to effectively participate in addition and substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Trimethylsilylethynylmagnesium bromide can be compared with other organometallic reagents such as:
Ethylmagnesium bromide: Similar in reactivity but lacks the trimethylsilyl group, making it less versatile in certain reactions.
Butylmagnesium bromide: Used in the synthesis of this compound but has different reactivity due to the absence of the ethynyl group.
Trimethylsilylacetylene: A precursor in the synthesis of this compound, used in different types of reactions
This compound is unique due to the presence of both the trimethylsilyl and ethynyl groups, which confer specific reactivity and stability properties.
Eigenschaften
IUPAC Name |
magnesium;ethynyl(trimethyl)silane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Si.BrH.Mg/c1-5-6(2,3)4;;/h2-4H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGRXJJELJQXOM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#[C-].[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrMgSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446055 | |
| Record name | Magnesium, bromo[(trimethylsilyl)ethynyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61210-52-4 | |
| Record name | Magnesium, bromo[(trimethylsilyl)ethynyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















